3,3-Difluoro-1-propylpiperidin-4-ol
Description
3,3-Difluoro-1-propylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at position 4, a propyl group at position 1, and two fluorine atoms at position 3 of the piperidine ring.
Properties
IUPAC Name |
3,3-difluoro-1-propylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c1-2-4-11-5-3-7(12)8(9,10)6-11/h7,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZMXTHHKHUULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-propylpiperidin-4-ol typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-propylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-propylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluoro-1-propylpiperidin-4-one, while reduction could produce 3,3-difluoro-1-propylpiperidine .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-propylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is investigated
Comparison with Similar Compounds
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Structure : Features a methylsulfonylphenyl group at position 4 and a propyl group at position 1.
- Key Difference: The 3,3-difluoro substitution in the target compound is replaced with a bulkier methylsulfonylphenyl group.
1-[...]-4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol ()
- Structure : Contains a trifluoromethylphenyl group at position 4 and a complex isopropyl-cyclopentyl substituent.
- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the 3,3-difluoro substitution. However, the additional cyclopentyl moiety may limit conformational flexibility, affecting target engagement .
Phenol, 3-[(3R,4R)-1-[3-(2-furanyl)propyl]-3,4-dimethyl-4-piperidinyl]- ()
- Structure : Includes a furanylpropyl side chain and methyl groups at positions 3 and 3.
- Key Difference : The absence of fluorine and presence of a furan ring suggest distinct electronic properties, possibly favoring interactions with aromatic residues in enzyme active sites .
Functional Group Variations and Implications
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3,3-Difluoro-1-propylpiperidin-4-ol | 3,3-F₂, 1-propyl, 4-OH | ~179.24* | High polarity, potential CNS penetration |
| 4-(Methylsulfonyl)phenyl derivative | 4-(SO₂Me-Ph), 1-propyl, 4-OH | ~295.07* | Enhanced steric bulk, reduced solubility |
| Trifluoromethylphenyl derivative | 4-(CF₃-Ph), complex substituents | ~450–500* | High lipophilicity, metabolic stability |
*Calculated based on structural formulas; experimental data unavailable in provided evidence.
- Fluorine vs. Methylsulfonyl : The difluoro group offers a balance between electronegativity and steric demand, whereas the methylsulfonyl group may improve solubility but increase molecular weight .
- Trifluoromethyl vs.
Limitations and Recommendations
The provided evidence lacks explicit data on this compound’s synthesis, bioactivity, or pharmacokinetics. Further studies should prioritize:
- Experimental determination of LogP, pKa, and binding affinities.
- Comparative in vitro/in vivo assays with the analogs listed in and .
- Exploration of fluorinated piperidines in targeted drug delivery systems.
For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or primary literature beyond the provided patents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
